1-Pentabromophenoxy-2-tetrabromophenoxyethane
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Overview
Description
1-Pentabromophenoxy-2-tetrabromophenoxyethane is a brominated flame retardant. It is known for its high bromine content, which makes it effective in reducing the flammability of materials. This compound is used in various applications, including electronics, textiles, and construction materials, to enhance fire safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentabromophenoxy-2-tetrabromophenoxyethane is synthesized through a multi-step bromination process. The starting material, phenoxyethane, undergoes successive bromination reactions to introduce bromine atoms at specific positions on the phenyl rings. The reaction conditions typically involve the use of bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum bromide .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as bromination, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Pentabromophenoxy-2-tetrabromophenoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide or chlorine gas.
Major Products
The major products formed from these reactions include brominated phenols, less brominated derivatives, and substituted phenoxyethanes .
Scientific Research Applications
1-Pentabromophenoxy-2-tetrabromophenoxyethane has several scientific research applications:
Chemistry: Used as a model compound to study the effects of bromination on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Explored for its potential use in drug delivery systems due to its high bromine content and stability.
Industry: Widely used as a flame retardant in various materials to enhance fire safety.
Mechanism of Action
The mechanism by which 1-Pentabromophenoxy-2-tetrabromophenoxyethane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that sustain the combustion process, effectively slowing down or stopping the fire. The molecular targets include the reactive intermediates in the combustion process, and the pathways involved are the radical chain reactions .
Comparison with Similar Compounds
Similar Compounds
Decabromodiphenyl ether (DBDPE): Another brominated flame retardant with similar applications.
Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation and other materials.
Tetrabromobisphenol A (TBBPA): Commonly used in printed circuit boards and other electronic applications.
Uniqueness
1-Pentabromophenoxy-2-tetrabromophenoxyethane is unique due to its specific bromination pattern, which provides a balance between high bromine content and chemical stability. This makes it particularly effective in applications where both high flame retardancy and material integrity are required .
Properties
CAS No. |
68299-26-3 |
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Molecular Formula |
C14H5Br9O2 |
Molecular Weight |
924.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H5Br9O2/c15-4-3-5(7(17)8(18)6(4)16)24-1-2-25-14-12(22)10(20)9(19)11(21)13(14)23/h3H,1-2H2 |
InChI Key |
GFUDECFZQUUKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)OCCOC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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